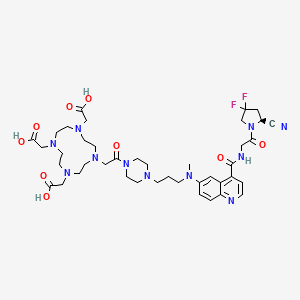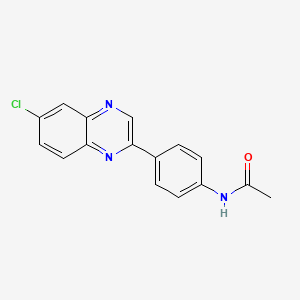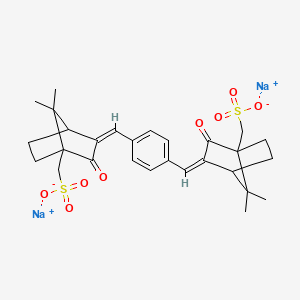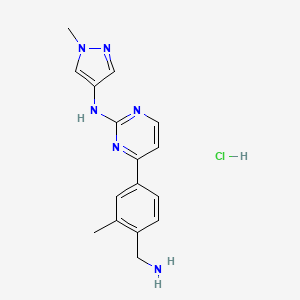
59QC5DY68A
Descripción general
Descripción
Fibroblast activation protein inhibitor 46 (FAPI-46) is a radiopharmaceutical compound used primarily for imaging and therapeutic purposes in oncology. It targets the fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This makes FAPI-46 a valuable tool for detecting and treating various types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FAPI-46 involves the use of quinoline-based molecules. The process typically includes the following steps:
Formation of the quinoline scaffold: This involves the reaction of 4-quinolinoylglycine with 2-cyanopyrrolidine.
Industrial Production Methods
The industrial production of FAPI-46 has been automated to ensure high radiochemical purity and yield. The process is conducted on commercial synthesis modules such as the Modular Lab PharmTracer and Modular Lab eazy. These modules allow for the production of multi-dose applications suitable for clinical settings .
Análisis De Reacciones Químicas
Types of Reactions
FAPI-46 undergoes several types of chemical reactions, including:
Radiolabeling: The primary reaction involves the labeling of the quinoline-based precursor with gallium-68.
Substitution: The quinoline scaffold can undergo substitution reactions to modify its binding affinity and pharmacokinetics.
Common Reagents and Conditions
Reagents: Gallium-68, 4-quinolinoylglycine, 2-cyanopyrrolidine.
Major Products
The major product formed from these reactions is the radiolabeled FAPI-46, which is used for positron emission tomography imaging and radioligand therapy .
Aplicaciones Científicas De Investigación
FAPI-46 has a wide range of scientific research applications, including:
Oncology: Used for imaging and treating various types of cancer, including colorectal, pancreatic, and sarcoma.
Cardiology: Investigated for its potential use in imaging myocardial infarction and other cardiovascular diseases.
Rheumatology: Studied for its application in imaging rheumatoid arthritis and other inflammatory conditions.
Mecanismo De Acción
FAPI-46 exerts its effects by selectively binding to the fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This binding allows for the targeted delivery of radionuclides to the tumor microenvironment, enabling both imaging and therapeutic applications. The molecular targets and pathways involved include the fibroblast activation protein and its associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of FAPI-46
FAPI-46 is unique due to its high binding affinity and specificity for the fibroblast activation protein, as well as its favorable pharmacokinetics, which result in high-contrast images and effective therapeutic outcomes .
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57F2N11O9/c1-47(30-3-4-34-33(21-30)32(5-6-45-34)40(63)46-24-35(55)54-29-41(42,43)22-31(54)23-44)7-2-8-48-17-19-53(20-18-48)36(56)25-49-9-11-50(26-37(57)58)13-15-52(28-39(61)62)16-14-51(12-10-49)27-38(59)60/h3-6,21,31H,2,7-20,22,24-29H2,1H3,(H,46,63)(H,57,58)(H,59,60)(H,61,62)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBGUEFOSXNKBX-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57F2N11O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2374782-04-2 | |
| Record name | FAPI-46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAPi-46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QC5DY68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea](/img/structure/B8146324.png)





![[1,1':4',1''-Terphenyl]-2',4,4'',5'-tetracarbaldehyde](/img/structure/B8146371.png)



![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)